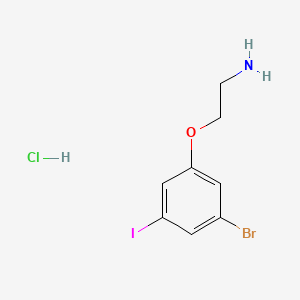
3-(Morpholin-3-yl)propanenitrilehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Morpholin-3-yl)propanenitrilehydrochloride is a chemical compound with the molecular formula C7H13ClN2O It is a derivative of morpholine, a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-3-yl)propanenitrilehydrochloride typically involves the reaction of morpholine with acrylonitrile under controlled conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nitrogen atom in morpholine attacks the electrophilic carbon in acrylonitrile, forming the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, followed by crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Morpholin-3-yl)propanenitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium amide in liquid ammonia for amine substitution.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Morpholin-3-yl)propanenitrilehydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development.
Industry
Industrially, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Morpholin-3-yl)propanenitrilehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Morpholin-4-yl)propanenitrile: Similar structure but with a different position of the morpholine ring.
3-(Morpholin-3-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
3-(Morpholin-3-yl)propanesulfonic acid: Contains a sulfonic acid group.
Uniqueness
3-(Morpholin-3-yl)propanenitrilehydrochloride is unique due to its specific reactivity and the presence of both a nitrile and a morpholine moiety. This combination allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C7H13ClN2O |
|---|---|
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
3-morpholin-3-ylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-3-1-2-7-6-10-5-4-9-7;/h7,9H,1-2,4-6H2;1H |
InChI-Schlüssel |
UIZPEQADJNEWPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)CCC#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


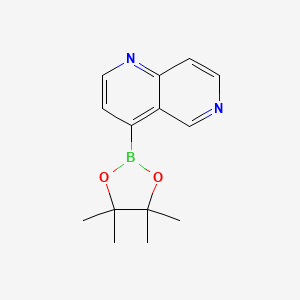
![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
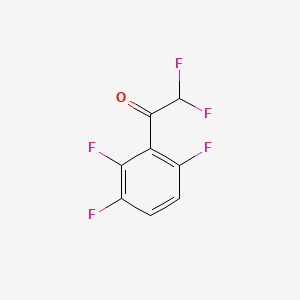
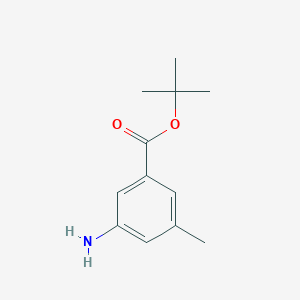
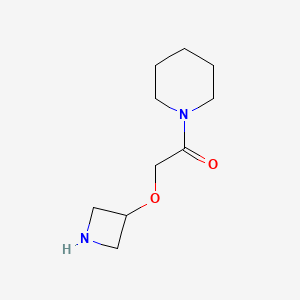
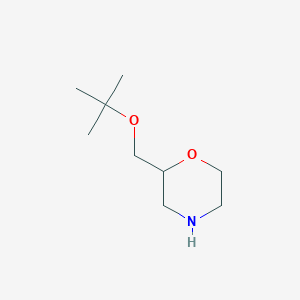
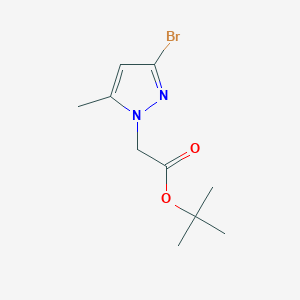
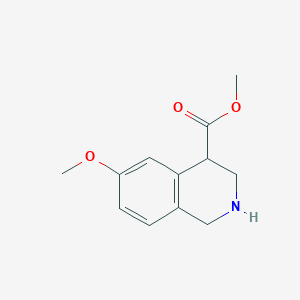
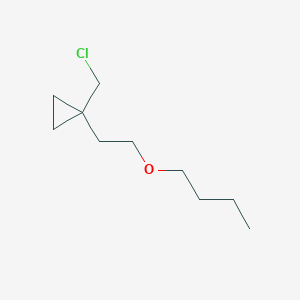
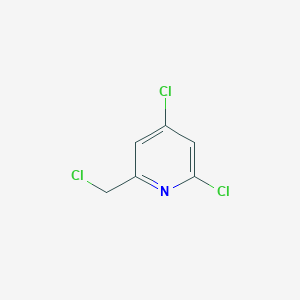
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
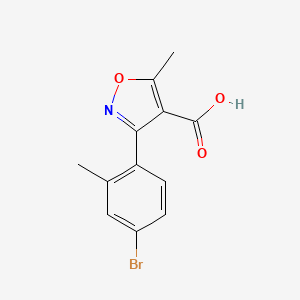
![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
